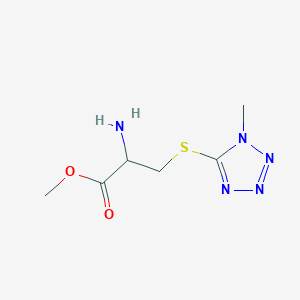
methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and agriculture .
Preparation Methods
The synthesis of methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate typically involves the reaction of cysteine derivatives with tetrazole precursors. One common method includes the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Industrial production methods often involve large-scale reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate can be compared with other tetrazole-containing compounds such as:
1-Methyl-1H-tetrazol-5-yl sulfones: These compounds are used in similar applications but may have different reactivity and stability profiles.
N,N′-bis((1H-tetrazol-5-yl)methyl)nitramide: This compound is used in the development of energetic materials and has different physical and chemical properties.
The uniqueness of this compound lies in its specific structure, which combines the properties of cysteine and tetrazole, making it a versatile compound for various applications .
Biological Activity
Methyl S-(1-methyl-1H-tetrazol-5-yl)cysteinate is a compound that has garnered attention for its potential biological activities, particularly in the modulation of cystathionine-γ-lyase (CSE) and its implications in various physiological processes. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.
The primary biological activity of this compound is linked to its role as an inhibitor of CSE, an enzyme involved in the endogenous production of hydrogen sulfide (H2S). H2S is recognized as a significant signaling molecule that modulates various physiological processes, including vasodilation, neurotransmission, and cellular protection against oxidative stress .
Inhibition of CSE by this compound may provide therapeutic advantages in conditions where elevated levels of H2S are detrimental, such as in certain cardiovascular diseases and neurodegenerative disorders. The synthesis of this compound involves multiple steps, resulting in a single isomer that demonstrates potent inhibitory activity against CSE .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Activity | Description |
|---|---|
| CSE Inhibition | Inhibits cystathionine-γ-lyase, leading to reduced H2S production. |
| Antioxidant Effects | Potentially protects cells from oxidative stress by modulating H2S levels. |
| Therapeutic Applications | May be beneficial in treating cardiovascular diseases and neurodegenerative disorders. |
Case Study 1: Cardiovascular Implications
A study highlighted the role of CSE inhibitors in managing hypertension. This compound was tested in animal models and demonstrated a significant reduction in blood pressure due to decreased H2S levels, which correlated with improved vascular function .
Case Study 2: Neuroprotection
Another investigation explored the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that inhibiting CSE led to reduced neuronal apoptosis and improved cognitive function in treated animals . This suggests a potential role for this compound in therapeutic strategies for diseases like Alzheimer's.
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications have been made to improve selectivity and potency against CSE. These derivatives have shown varying degrees of inhibition, with some achieving IC50 values in the nanomolar range .
Properties
Molecular Formula |
C6H11N5O2S |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
methyl 2-amino-3-(1-methyltetrazol-5-yl)sulfanylpropanoate |
InChI |
InChI=1S/C6H11N5O2S/c1-11-6(8-9-10-11)14-3-4(7)5(12)13-2/h4H,3,7H2,1-2H3 |
InChI Key |
UKZSJTIOUAILGJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=N1)SCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















